molecular formula C14H9BrN2 B11840805 4-(4-Bromophenyl)quinazoline

4-(4-Bromophenyl)quinazoline

Cat. No.: B11840805
M. Wt: 285.14 g/mol
InChI Key: PZLJADQYUVZXSQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromophenyl group at the 4-position of the quinazoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)quinazoline typically involves the reaction of 4-bromoaniline with anthranilic acid or its derivatives. The reaction proceeds through a series of steps including cyclization and condensation to form the quinazoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and various catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)quinazoline undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

Scientific Research Applications

4-(4-Bromophenyl)quinazoline has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)quinazoline
  • 4-(4-Methylphenyl)quinazoline
  • 4-(4-Fluorophenyl)quinazoline

Comparison: 4-(4-Bromophenyl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its chloro, methyl, and fluoro counterparts. The bromine atom’s larger size and higher electronegativity contribute to its distinct chemical properties and interactions with biological targets .

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

4-(4-bromophenyl)quinazoline

InChI

InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-12-3-1-2-4-13(12)16-9-17-14/h1-9H

InChI Key

PZLJADQYUVZXSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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